N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol
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Overview
Description
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: N-(4-methylphenyl)acetamide and 2,4,6-trinitrophenol. N-(4-methylphenyl)acetamide, also known as p-acetotoluidide, is an organic compound with the molecular formula C9H11NO. It is commonly used in the synthesis of various pharmaceuticals and dyes. 2,4,6-trinitrophenol, also known as picric acid, is a well-known explosive compound with the molecular formula C6H3N3O7. It is used in the manufacture of explosives, dyes, and as a reagent in chemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
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N-(4-methylphenyl)acetamide
Synthesis: N-(4-methylphenyl)acetamide can be synthesized by the acetylation of p-toluidine with acetic anhydride. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100°C) for several hours to ensure complete acetylation.
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2,4,6-trinitrophenol
Synthesis: 2,4,6-trinitrophenol is synthesized by the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The nitration process involves the stepwise introduction of nitro groups to the phenol ring.
Reaction Conditions: The reaction is highly exothermic and requires careful temperature control (below 30°C) to prevent runaway reactions. The nitration is typically carried out in a fume hood due to the release of toxic gases.
Industrial Production Methods
N-(4-methylphenyl)acetamide: Industrial production involves the same acetylation process but on a larger scale, with continuous monitoring and control of reaction parameters to ensure high yield and purity.
2,4,6-trinitrophenol: Industrial production involves large-scale nitration reactors with advanced safety measures to handle the exothermic nature of the reaction and the explosive nature of the product.
Chemical Reactions Analysis
Types of Reactions
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N-(4-methylphenyl)acetamide
Oxidation: Can undergo oxidation to form corresponding carboxylic acids.
Reduction: Can be reduced to form amines.
Substitution: Can undergo electrophilic substitution reactions on the aromatic ring.
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2,4,6-trinitrophenol
Reduction: Can be reduced to form aminophenols.
Nitration: Can undergo further nitration under controlled conditions.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
N-(4-methylphenyl)acetamide: Carboxylic acids, amines, halogenated derivatives.
2,4,6-trinitrophenol: Aminophenols, further nitrated products, substituted phenols.
Scientific Research Applications
Chemistry
N-(4-methylphenyl)acetamide: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
2,4,6-trinitrophenol: Used as a reagent in chemical analysis, particularly in the determination of metals and in the synthesis of other chemical compounds.
Biology and Medicine
N-(4-methylphenyl)acetamide: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
2,4,6-trinitrophenol:
Industry
N-(4-methylphenyl)acetamide: Used in the manufacture of dyes and pigments.
2,4,6-trinitrophenol: Used in the manufacture of explosives, dyes, and as a stabilizer for certain materials.
Mechanism of Action
N-(4-methylphenyl)acetamide
Mechanism: Acts by inhibiting specific enzymes or receptors in the body, leading to its pharmacological effects.
Molecular Targets: Targets enzymes involved in pain and inflammation pathways.
2,4,6-trinitrophenol
Mechanism: Acts as an oxidizing agent, leading to the release of energy in explosive reactions.
Molecular Targets: Reacts with reducing agents and organic materials, leading to rapid oxidation and energy release.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: Similar compounds include N-acetyl-p-toluidine, p-acetotoluidide, and p-methylacetanilide.
2,4,6-trinitrophenol: Similar compounds include 2,4-dinitrophenol, 2,6-dinitrophenol, and 4-nitrophenol.
Uniqueness
N-(4-methylphenyl)acetamide: Unique due to its specific substitution pattern on the aromatic ring, leading to distinct chemical and pharmacological properties.
2,4,6-trinitrophenol: Unique due to its high nitration level, making it a powerful explosive and a useful reagent in chemical analysis.
Properties
CAS No. |
114069-80-6 |
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Molecular Formula |
C15H14N4O8 |
Molecular Weight |
378.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NO.C6H3N3O7/c1-7-3-5-9(6-4-7)10-8(2)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,1-2H3,(H,10,11);1-2,10H |
InChI Key |
GBEJKLXAXJIFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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